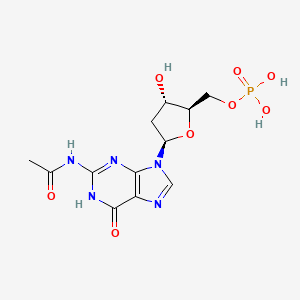
N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) is a derivative of deoxyguanosine, a nucleoside component of DNA This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a phosphate group attached to the 5’ carbon of the deoxyribose sugar
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) typically involves the acetylation of 2’-deoxyguanosine followed by phosphorylation. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The phosphorylation step can be carried out using phosphoryl chloride (POCl3) in the presence of a suitable base like triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step enzymatic processes to enhance efficiency and yield. For instance, a one-pot multi-enzymatic cascade reaction has been developed, involving enzymes such as purine nucleoside phosphorylase, acetate kinase, and deoxyguanosine kinase . This method allows for the efficient conversion of guanosine to N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) with high specificity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-2’-deoxyguanosine derivatives.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like hydroxylamine or hydrazine.
Major Products
Aplicaciones Científicas De Investigación
N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of modified nucleotides and nucleosides.
Biology: The compound is studied for its role in DNA repair and replication processes.
Medicine: It has potential therapeutic applications in the treatment of genetic disorders and cancer.
Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) involves its incorporation into DNA, where it can influence various biochemical pathways. The acetyl group can affect the compound’s interaction with DNA polymerases and other enzymes involved in DNA synthesis and repair. The phosphate group plays a crucial role in the compound’s solubility and cellular uptake, facilitating its incorporation into nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyguanosine 5’-monophosphate: A closely related compound lacking the acetyl group.
8-Oxo-2’-deoxyguanosine: An oxidized derivative of deoxyguanosine.
2’-Deoxyadenosine 5’-monophosphate: Another nucleoside monophosphate with adenine as the base.
Uniqueness
N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) is unique due to the presence of both an acetyl and a phosphate group, which confer distinct biochemical properties. The acetyl group can enhance the compound’s stability and resistance to enzymatic degradation, while the phosphate group facilitates its incorporation into nucleic acids, making it a valuable tool in biochemical and medical research.
Propiedades
Número CAS |
47487-60-5 |
|---|---|
Fórmula molecular |
C12H16N5O8P |
Peso molecular |
389.26 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H16N5O8P/c1-5(18)14-12-15-10-9(11(20)16-12)13-4-17(10)8-2-6(19)7(25-8)3-24-26(21,22)23/h4,6-8,19H,2-3H2,1H3,(H2,21,22,23)(H2,14,15,16,18,20)/t6-,7+,8+/m0/s1 |
Clave InChI |
FRNMMICRAGJQOQ-XLPZGREQSA-N |
SMILES isomérico |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O |
SMILES canónico |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


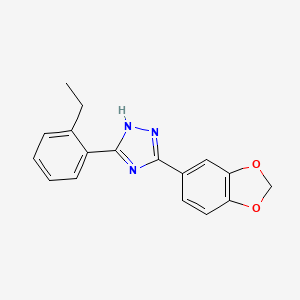
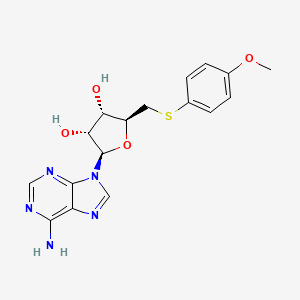
![4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12918695.png)
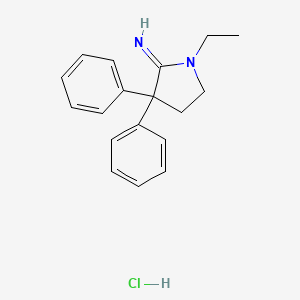

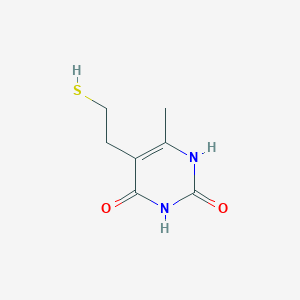
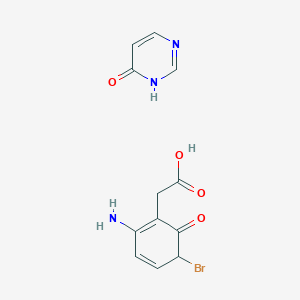
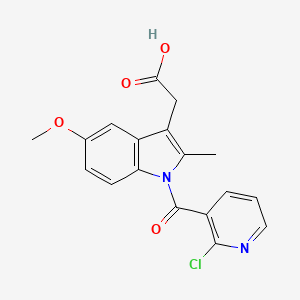
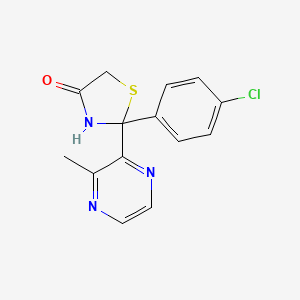
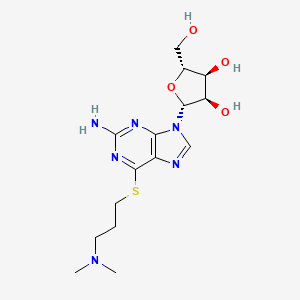
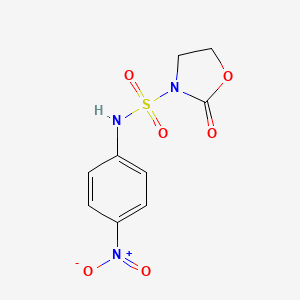
![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
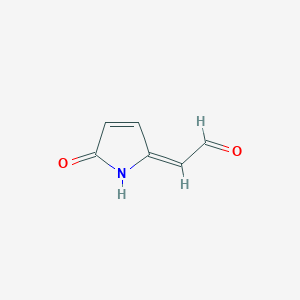
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
